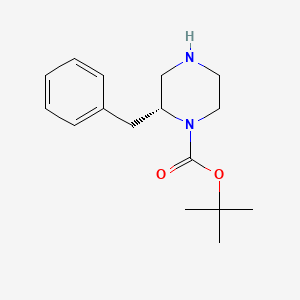

(R)-1-Boc-2-benzylpiperazine

CAS No.: 947684-78-8

Cat. No.: VC2392629

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947684-78-8 |

|---|---|

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 |

| Standard InChI Key | QKUHUJCLUFLGCI-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

(R)-1-Boc-2-benzylpiperazine, with the IUPAC name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a chiral molecule featuring a piperazine core with a benzyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The (R) designation indicates the specific stereochemical configuration at the 2-position, which is critical for many of its applications in pharmaceutical synthesis.

Basic Chemical Information

Table 1 summarizes the key chemical identifiers and physical properties of (R)-1-Boc-2-benzylpiperazine:

| Property | Value |

|---|---|

| CAS Number | 947684-78-8 |

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |

| InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 |

| InChIKey | QKUHUJCLUFLGCI-CQSZACIVSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 |

Physical Properties

The compound exhibits specific physical characteristics that are important for handling and utilization in research and synthetic applications:

| Property | Value |

|---|---|

| Physical Appearance | Typically a white to off-white solid |

| Boiling Point | 382.9°C at 760 mmHg |

| Density | 1.066 g/cm³ |

| LogP | 2.70470 |

| Optical Rotation | [α]D = +28 ± 2° (C=1 in CHCl₃, 20°C) |

| Recommended Storage | Keep in dark place, under inert atmosphere, 2-8°C |

The compound's chiral nature is evidenced by its specific optical rotation value, which is a critical parameter for confirming the enantiomeric purity of the material used in stereoselective synthesis applications.

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of (R)-1-Boc-2-benzylpiperazine can be achieved through several routes, typically starting from appropriately substituted piperazine precursors. One common approach involves:

-

Starting with an enantiomerically pure 2-benzylpiperazine

-

Selective N-protection using di-tert-butyl dicarbonate (Boc₂O)

-

Purification to obtain the enantiomerically pure product

For applications requiring both enantiomers, racemization of the opposing enantiomer can be accomplished using strong bases such as 1,8-Diazabicycloundec-7-ene (DBU) under heating conditions, followed by separation of the resulting diastereomers .

Reactivity Profile

(R)-1-Boc-2-benzylpiperazine participates in various chemical transformations that make it valuable in organic synthesis:

-

The secondary amine (N-H) at the 4-position serves as a nucleophile for alkylation, acylation, and other functional group transformations

-

The Boc protecting group can be selectively removed under acidic conditions (typically using TFA or HCl in dioxane)

-

The benzyl group provides opportunities for further functionalization via aromatic substitution reactions

-

The chiral center can direct stereoselective reactions when used as a building block

When used in pharmaceutical synthesis, the compound has been employed in coupling reactions with various carboxylic acids and amines. For example, research has documented the reaction with 6-(tritylthio)hexanoic acid using carbodiimide coupling chemistry to create extended structures for pharmaceutical applications .

Applications in Research and Development

Pharmaceutical Development

(R)-1-Boc-2-benzylpiperazine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system . Its significance in drug development stems from:

-

The rigid piperazine scaffold providing conformational stability

-

The chiral center allowing for stereoselective drug design

-

The protected and free nitrogen atoms enabling selective functionalization

-

The benzyl moiety contributing to lipophilicity and potential π-stacking interactions with protein targets

The compound is widely utilized in developing:

-

Neurological disorder treatments

-

Novel psychoactive agents

-

Receptor-specific therapeutics

-

Compounds with improved blood-brain barrier penetration

Neuropharmacology Research

In neuropharmacology, (R)-1-Boc-2-benzylpiperazine and its derivatives are valuable for investigating the effects of piperazine compounds on neurotransmitter systems . Studies have employed this compound in:

-

Receptor binding assays to evaluate ligand-receptor interactions

-

Development of compounds targeting specific neurotransmitter pathways

-

Structure-activity relationship studies for CNS-active compounds

-

Comparison with other piperazine derivatives to establish pharmacophore models

These applications leverage the compound's well-defined structure and stereochemistry to create precisely tailored molecules for specific neurological targets.

Organic Synthesis Applications

Beyond pharmaceutical applications, (R)-1-Boc-2-benzylpiperazine serves as a versatile building block in organic synthesis . Researchers utilize this compound to:

-

Create complex molecular scaffolds with defined stereochemistry

-

Develop new methodologies for stereoselective synthesis

-

Generate libraries of compounds for screening purposes

-

Produce chiral auxiliaries for asymmetric reactions

Its utility in organic synthesis is enhanced by the orthogonal protection of the two nitrogen atoms, allowing for selective functionalization in multi-step syntheses.

Comparison with Other Piperazine Derivatives

To understand the specific advantages of (R)-1-Boc-2-benzylpiperazine, it is useful to compare it with other common piperazine derivatives:

Table 3: Comparison of (R)-1-Boc-2-benzylpiperazine with Related Compounds

| Compound | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|

| (R)-1-Boc-2-benzylpiperazine | 276.37 | Chiral center at C2, Boc protection at N1, benzyl group | Pharmaceutical intermediates, chiral building blocks |

| 1-Benzylpiperazine (BZP) | 176.26 | Achiral, benzyl group at N1, free N4 | Psychoactive research, used as a recreational drug in some regions |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 230.23 | Achiral, aryl substitution, CF₃ group | Serotonergic research, recreational drug studies |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 196.68 | Achiral, aryl substitution, Cl group | Serotonergic research, metabolite of certain antidepressants |

The key advantage of (R)-1-Boc-2-benzylpiperazine over these related compounds is its defined stereochemistry and the presence of the Boc protecting group, which enables more controlled and selective chemical modifications.

| Supplier | Package Size | Price (USD) | Product Name |

|---|---|---|---|

| Abosyn | 1g | $700 | (R)-tert-butyl 2-benzylpiperazine-1-carboxylate |

| ACHEMBLOCK | 1g | $245 | (R)-1-Boc-2-benzyl-piperazine |

| ACHEMBLOCK | 5g | $750 | (R)-1-Boc-2-benzyl-piperazine |

| Acrotein | 1g | $79.48 | (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate |

| Acrotein | 25g | $724.85 | (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate |

| AK Scientific | 1g | $170 | (R)-1-Boc-2-Benzylpiperazine |

| AK Scientific | 5g | $573 | (R)-1-Boc-2-Benzylpiperazine |

| Ambeed | 10g | $295 | (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate |

The significant price variation (from approximately $43 to $3049.20 depending on quantity and supplier) reflects differences in purity, synthetic route, and enantiomeric excess of the commercial materials. For research applications requiring high enantiomeric purity, higher-priced options from established suppliers are typically preferred.

Research Findings and Future Directions

Recent Research Applications

Recent research has employed (R)-1-Boc-2-benzylpiperazine in various advanced applications:

-

As part of a hapten design strategy for methamphetamine vaccines, where the compound was utilized to create drug-protein conjugates capable of eliciting antibody responses against methamphetamine

-

In the development of molecular hybrids combining the piperazine scaffold with other pharmacologically active moieties, such as phenstatin and letrozole derivatives

-

In structure-activity relationship studies exploring the importance of stereochemistry in receptor binding and biological activity

One notable study documented the use of (R)-1-Boc-2-benzylpiperazine in a reaction with 4-methyl morpholine under argon at room temperature, demonstrating its utility in creating complex molecular architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume